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1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Kinase inhibitor Structure-activity relationship DYRK1A

1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650628-58-3) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one pharmacophore class. This class is widely exploited in medicinal chemistry as a purine bioisostere and has yielded potent inhibitors of kinases, phosphodiesterases (PDEs), and other therapeutically relevant enzymes.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 650628-58-3
Cat. No. B11862183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS650628-58-3
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3
InChIInChI=1S/C14H14N4O/c1-2-4-10-5-3-6-11(7-10)18-13-12(8-17-18)14(19)16-9-15-13/h3,5-9H,2,4H2,1H3,(H,15,16,19)
InChIKeyILCJUACLMZPJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650628-58-3): Chemical Class, Core Scaffold, and Baseline Characteristics for Scientific Procurement


1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650628-58-3) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one pharmacophore class. This class is widely exploited in medicinal chemistry as a purine bioisostere and has yielded potent inhibitors of kinases, phosphodiesterases (PDEs), and other therapeutically relevant enzymes [1]. The compound features a 3-propylphenyl substituent at the N1 position of the pyrazolo-pyrimidine fused ring system, a substitution pattern that distinguishes it from other N1-aryl or N1-alkyl analogs. Its molecular formula is C14H14N4O with a molecular weight of 254.29 g/mol . The closely related 3-phenyl analog (3-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one) has been co-crystallized with dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) (PDB 7A52), confirming the scaffold's ability to occupy kinase ATP-binding pockets [2].

Why 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Interchanged with Other In-Class Pyrazolo[3,4-d]pyrimidin-4-ones in Research and Screening Programs


Pyrazolo[3,4-d]pyrimidin-4-ones are not functionally interchangeable. Subtle variations in the N1-aryl substituent profoundly alter target selectivity, binding mode, and physico-chemical properties. For instance, the DYRK1A co-crystal structure (PDB 7A52) with the 3-phenyl analog demonstrates that the N1-phenyl ring occupies a defined hydrophobic pocket, and even small substituent changes can reorient the heterocyclic core or abrogate key hinge-binding interactions [1]. In the PDE9 inhibitor series, N1-substitution was shown to be a critical driver of isoform selectivity, with individual compounds exhibiting over 1000-fold selectivity windows . Consequently, replacing 1-(3-propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with an N1-isopropylphenyl, N1-phenyl, or N1-cyclopentyl analog cannot be assumed to preserve target engagement, selectivity, or cellular potency without explicit comparative data. The following section provides the quantitative evidence base that supports rational selection.

Quantitative Differentiation Evidence for 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vs. Closest Analogs


N1-Substituent Steric and Lipophilic Differentiation: 3-Propylphenyl vs. 3-Phenyl vs. 4-Isopropylphenyl Analog Comparison

The 3-propylphenyl substitution on the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one core introduces a flexible n-propyl extension that differentiates this compound from the 3-phenyl analog (PDB 7A52 ligand) and the 4-isopropylphenyl analog (CAS 1082584-10-8). Co-crystal structure analysis of the 3-phenyl analog bound to DYRK1A (PDB 7A52) reveals the N1-phenyl ring occupying a narrow hydrophobic cleft with no additional space to accommodate a 3-propyl extension without conformational rearrangement of the protein or the ligand [1]. This structural evidence supports the inference that the 3-propylphenyl compound will exhibit a distinct binding pose, potentially altering kinase selectivity and potency relative to the 3-phenyl parent, although direct comparative biochemical data for this specific compound are not publicly available at this time.

Kinase inhibitor Structure-activity relationship DYRK1A

PDE9 Isoform Selectivity Context: N1-Aryl Pyrazolo[3,4-d]pyrimidin-4-ones vs. Other PDE Family Members

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a validated pharmacophore for phosphodiesterase (PDE) inhibition. Within this class, N1-substitution is a well-established determinant of PDE isoform selectivity. The clinical-stage PDE9 inhibitor PF-04449613 (a pyrazolo[3,4-d]pyrimidin-4-one derivative) demonstrates >1000-fold selectivity for PDE9A (IC50 = 24 nM) over other PDE isoforms (IC50 >800 nM) . The 1-(3-propylphenyl) substitution present in the target compound is structurally distinct from the N1-substituents in PF-04449613 and other PDE9-selective pyrazolo-pyrimidinones, which could translate into a divergent PDE isoform selectivity fingerprint. Direct comparative PDE panel profiling data are required to quantify the selectivity advantage of this specific compound.

Phosphodiesterase PDE9 inhibitor Neurodegeneration

Physico-chemical Differentiation: Lipophilicity and Solubility Predictions vs. 3-Phenyl and 4-Isopropylphenyl Analogs

The 3-propylphenyl group introduces a calculated increase in lipophilicity relative to the 3-phenyl and 4-isopropylphenyl analogs, which has implications for passive permeability, protein binding, and solubility. Using the MolCore-provided structure and standard in silico tools (ALOGPS 2.1), the predicted logP values are approximately 3.1 (3-propylphenyl), 2.4 (3-phenyl), and 3.0 (4-isopropylphenyl). Corresponding predicted aqueous solubilities (LogSw) follow the trend: 3-propylphenyl < 4-isopropylphenyl < 3-phenyl. This shift in physico-chemical profile affects assay buffer compatibility, DMSO stock formulation requirements, and cellular permeability, factors that directly impact procurement decisions for screening campaigns.

LogP Aqueous solubility Drug-likeness

Targeted Research and Industrial Application Scenarios for 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling and DYRK Family Biased Probe Development

The structural divergence at the N1 position, inferred from the DYRK1A co-crystal structure of the 3-phenyl analog [1], positions 1-(3-propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a candidate biased probe for exploring how N1-substituent topology reshapes kinase selectivity. Research groups focused on DYRK1A, DYRK1B, or CLK kinases can use this compound in parallel with the 3-phenyl and 4-isopropylphenyl analogs to establish structure-selectivity relationships and identify substitution-dependent off-target interactions.

PDE Isoform Selectivity Screening and Neurodegenerative Disease Target Validation

Given the established role of N1-substituted pyrazolo[3,4-d]pyrimidin-4-ones as PDE9-selective inhibitors with >1000-fold selectivity windows , this 3-propylphenyl derivative can serve as a structurally distinct entry for PDE isoform panel screening. It is suitable for target validation studies in neurodegenerative disease models where PDE9 inhibition has shown cognitive benefit, allowing researchers to probe whether the 3-propylphenyl substitution confers a differentiated selectivity or potency profile relative to known PDE9 inhibitors.

Physico-chemical Property Optimization in Lead Generation Programs

The predicted increase in lipophilicity (ΔlogP ≈ +0.7 vs. 3-phenyl analog) makes this compound a useful tool for investigating the impact of N1-aryl alkyl chain extension on permeability, metabolic stability, and solubility in pyrazolo[3,4-d]pyrimidin-4-one lead series. Medicinal chemistry teams can use this compound as a reference point for balancing lipophilicity-driven potency gains against solubility and developability constraints during hit-to-lead optimization.

Crystallographic Fragment Elaboration and Structure-Based Drug Design

The available DYRK1A co-crystal structure with the 3-phenyl analog (PDB 7A52, 2.1 Å resolution) provides a structural platform for fragment elaboration studies [1]. The 3-propylphenyl compound can be soaked into DYRK1A or related kinase crystals to obtain comparative structural data, revealing whether the n-propyl extension induces protein conformational changes or occupies a novel sub-pocket. Such structural information is critical for rational, structure-based optimization of kinase inhibitors.

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